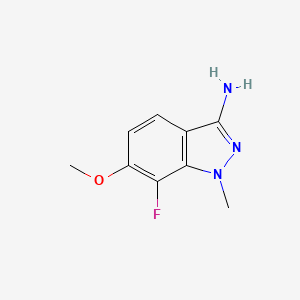

7-fluoro-6-methoxy-1-methyl-1H-indazol-3-amine

Description

Properties

IUPAC Name |

7-fluoro-6-methoxy-1-methylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN3O/c1-13-8-5(9(11)12-13)3-4-6(14-2)7(8)10/h3-4H,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKAGIWOLGNLAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2F)OC)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemistry

The general synthetic procedure for the target compounds was outlined in Scheme 1. The synthetic strategy begins with the 5-bromo-2-fluorobenzonitrile (1 ). Compound 1 was refluxed with hydrazine hydrate (80%) to afford 5-bromo-1H-indazol-3-amine 2 with a high yield in only 20 min. Then, compound 2 was coupled with various substituted boronic acid esters to yield the Suzuki-coupling product 3 . The Suzuki reaction was carried out by employing C S2CO 3 as base, 1,4-dioxane/H2O (1:1) as solvent and heating the reaction mixture at 90 °C and protecting by nitrogen. In the Suzuki reaction, PdCl 2(dppf) 2 is the catalyst, which could shorten the reaction time and increase the yield. Subsequently, chloroacetic anhydride undergoes an acylation reaction with compound 3 under alkaline conditions to afford 4 . Finally, compound 4 with different thiophenols or piperazines was coupled in the presence of alkali to afford designed ethyl amide-linked indazole hybrids 5a –5q and 6a –6u (Scheme 1). The structure of target compounds was confirmed by 1H NMR spectroscopy, 13C NMR spectroscopy, and HR-MS spectroscopy.

Briefly analysis of the 1H NMR spectrum of the target compound: the single peaks appearing at chemical shifts \$$ \delta \$$: 10–13 ppm are the active hydrogens on the C-1 and C-3 amides of indazole; while the sets of peaks appearing at \$$ \delta \$$: 6–8 ppm are the aromatic hydrogens on indazole and benzene rings; while the sharp single peaks appearing at \$$ \delta \$$: 3–4 ppm are the two hydrogens on acetamide. Besides, in the spectroscopy of compounds 6a –6u , the eight hydrogens on the piperazine moiety appear at \$$ \delta \$$: 2–4 ppm.

Anti-Proliferative Activity Analysis

The antiproliferative activity of the target indazole derivatives was evaluated against a panel of human cancer cell lines (human chronic myeloid leukemia cell lines K562; human lung cancer cell lines A549; human prostate cancer cell lines PC-3; human hepatoma cell lines HepG-2) in vitro, and human embryonic kidney cell lines HEK-293 were used to evaluate the cytotoxicity of a normal cell with high activity derivatives by MTT assay. Moreover, 5-fluorouracil (5-Fu ), a broad-spectrum drug antitumor drug with therapeutic effects on various cancers, was used as a positive control.

To investigate the structure-activity relationships (SARS) of the synthesized compounds, all target compounds were used to evaluate the concentrations that cause 50% inhibition of cancer cell growth (IC 50) on the four tumor cell lines.

IC 50 (µM) values of the compounds 5a –q were displayed in Table 1. As a whole, the antitumor activity of the most mercapto-derived target compounds against Hep-G2 cells was superior to the other three tumor cells, among which, some compounds showed similar or superior to 5-Fu . As shown in Table 1, the R 1 substituent on the benzene ring at the C-5 position of indazole had a significant effect on the anti-proliferative activity of Hep-G2, which had a general trend in the order of 3,5-difluoro substituent (5j ) > 4-fluoro substituent (5e ) > 3-fluoro substituent (5b ) > 4-trifluoromethoxy substituent (5f ), indicating the importance of the interposition fluorine substituent for antitumor activity. Among the compounds, 5k showed the best inhibitory effect against Hep-G2 (IC 50 = 3.32 µM), however, this compound showed high toxicity to normal cells (HEK-293, IC 50 = 12.17 µM), and its poor selectivity made it less attractive for further investigation. The high toxicity may have been caused by the mercapto acetamide group in this molecule.

| Compounds | IC 50 ± SD a (μM) | |||

|---|---|---|---|---|

| K562 | A549 | PC-3 | Hep-G2 | |

| 5a | 9.32 ± 0.59 | 4.66 ± 0.45 | 15.48 ± 1.33 | 12.67 ± 1.31 |

| 5b | 6.97 ± 0.99 | 5.25 ± 0.57 | 38.43 ± 24.12 | >50 |

| 5c | 9.33 ± 0.64 | 5.63 ± 0.59 | 60.74 ± 2.91 | 4.76 ± 0.63 |

| 5d | 27.23 ± 0.66 | 16.64 ± 3.22 | 19.67 ± 2.38 | 45.90 ± 2.24 |

| 5e | >50 | 7.23 ± 0.40 | 12.83 ± 3.09 | 8.20 ± 0.91 |

| 5f | >50 | 4.48 ± 0.24 | 12.46 ± 4.55 | >50 |

| 5g | 10.31 ± 1.14 | 6.40 ± 0.26 | 18.62 ± 5.73 | 11.87 ± 0.72 |

| 5h | 14.35 ± 2.13 | 9.26 ± 0.37 | 13.02 ± 7.53 | 11.28 ± 0.75 |

| 5i | 6.27 ± 1.22 | 4.43 ± 0.15 | 6.57 ± 1.10 | 5.50 ± 0.17 |

| 5j | 8.49 ± 1.87 | 3.99 ± 0.16 | 14.72 ± 4.55 | 5.36 ± 0.25 |

| 5k | 8.86 ± 0.66 | 7.78 ± 0.18 | 12.62 ± 2.17 | 3.32 ± 0.43 |

| 5l | 8.19 ± 1.43 | 14.06 ± 1.71 | >50 | 14.92 ± 0.77 |

| 5m | 13.13 ± 0.46 | 20.21 ± 3.14 | >50 | 35.64 ± 4.21 |

| 5n | 7.25 ± 1.07 | 20.00 ± 1.19 | >50 | 6.57 ± 0.13 |

| 5o | 8.09 ± 1.27 | 6.64 ± 0.47 | 12.51 ± 2.10 | 8.30 ± 0.56 |

| 5p | 15.42 ± 0.15 | 15.95 ± 0.37 | 22.51 ± 9.13 | 7.14 ± 0.33 |

| 5q | 14.35 ± 2.13 | 16.25 ± 1.46 | 7.81 ± 0.64 | 6.30 ± 0.03 |

| 5-Fu b | 8.53 ± 2.27 | 8.37 ± 0.79 | 9.17 ± 3.93 | 9.78 ± 1.58 |

a IC 50 values are the concentrations that cause 50% inhibition of cancer cell growth. Data represent the mean values ± standard deviation of three independent experiments performed in triplicate. b 5-Fluorouracil (5-Fu) as the reference standard.

Thus, the mercapto group was replaced with the piperazine group, hoping to improve the physicochemical properties of these molecules. Then, piperazine-indazole derivatives 6a –u were synthesized, and the results of antitumor activity showed that most of these compounds exhibited significant antiproliferative activity against K562 cells (Table 2). Concluded from the preliminary results of cytotoxic potential inhibition assays in vitro, some meaningful SARs were obtained: (1) for the substituent (R 1) at the C-5 position of indazole, when 3-fluorophenyl (6a ) was replaced by 4-methoxyphenyl (6b –e ) or 3,4-dichlorophenyl (6q –6u ), the inhibitory activity of the compound against K562 decreased to 2–10-fold, which is consistent with the 5a –q series, where the presence of para-fluorine is crucial for antitumor activity. Additionally, keeping the interposition fluorine substitution (6a ) and introducing a chlorine atom (R 1 = 3-F-4-Cl, 6m ), which also showed significantly lower inhibitory activity against K562; (2) when the R 2 substituent contained a fluorine atom, the compound was significantly more active than other compounds with the same R 1, for example, 6o (R 2 = 4-CF 3; IC 50 = 5.15 µM) > 6m (R 2 = 3,4-diCl; IC 50 = 17.91 µM), 6n (R 2 = 4-OCH 3, IC 50 = 13.33 µM), and 6p (R 2 = 2-Cl; IC 50 > 50 µM); and 6q (R 2 = 2,4-diF; IC 50 = 5.61 µM) > 6r (R 2 = 4-Cl, IC 50 = 10.03 µM), 6s (R 2 = 4-Br, IC 50 = 10.78 µM), 6t (R 2 = 4-CN, IC 50 = 11.08 µM), and 6u (R 2 = 4-pyridinyl; IC 50 > 50 µM). This may be explained by the fact that the fluorine atom improved the permeability of the molecule by modulating its lipophilicity or directly interacting with the target protein. Subsequently, the safety and selectivity of the most active compound 6o were evaluated (Table 3), and the result showed that compound 6o had a low cytotoxicity against HEK-293 cells with an IC 50 value of 33.20 µM, and its selectivity was much higher (SI = 6.45) than 5-Fu (SI = 0.14). Given its superior antitumor activity and safety profile, compound 6o was selected for the preliminary mechanistic investigation.

| Compounds | IC 50 ± SD (μM) | |||

|---|---|---|---|---|

| K562 | A549 | PC-3 | Hep-G2 | |

| 6a | 5.19 ± 0.29 | 8.21 ± 0.56 | 6.12 ± 0.10 | 5.62 ± 1.76 |

| 6b | 18.62 ± 2.14 | 19.90 ± 1.15 | 9.69 ± 0.26 | 1.69 ± 0.68 |

| 6c | >50 | 24.03 ± 2.92 | >50 | 1.23 ± 0.39 |

| 6d | 18.23 ± 2.91 | 17.55 ± 4.11 | 17.58 ± 1.40 | >50 |

| 6e | 8.85 ± 0.26 | 12.78 ± 0.78 | 7.15 ± 0.14 | >50 |

| 6f | 11.91 ± 0.85 | >50 | 41.74 ± 27.89 | 9.56 ± 0.84 |

| 6g | 6.61 ± 0.38 | 15.85 ± 2.98 | 6.81 ± 1.09 | 2.35 ± 0.96 |

| 6h | 13.23 ± 1.75 | 15.13 ± 1.36 | 8.63 ± 0.57 | 2.75 ± 0.78 |

| 6i | 13.23 ± 1.44 | 28.58 ± 2.52 | 12.81 ± 2.95 | 2.58 ± 0.42 |

| 6j | 7.78 ± 0.10 | 20.29 ± 1.24 | 7.58 ± 1.01 | 3.87 ± 0.47 |

| 6k | 11.18 ± 0.56 | 7.83 ± 1.06 | 4.25 ± 0.13 | 1.61 ± 0.28 |

| 6l | 14.01 ± 0.49 | 12.90 ± 0.21 | 2.89 ± 0.16 | 7.65 ± 3.34 |

| 6m | 17.91 ± 3.14 | 22.62 ± 6.53 | 19.94 ± 2.71 | 1.51 ± 0.25 |

| 6n | 13.33 ± 1.40 | 18.66 ± 3.10 | 34.84 ± 4.37 | 4.76 ± 0.63 |

| 6o | 5.15 ± 0.55 | 6.73 ± 1.03 | 8.34 ± 1.55 | 7.37 ± 0.24 |

| 6p | >50 | 13.55 ± 0.53 | 32.10 ± 2.26 | 2.38 ± 0.37 |

| 6q | 5.61 ± 1.14 | 12.85 ± 2.66 | 10.74 ± 1.66 | 2.70 ± 0.47 |

| 6r | 10.03 ± 0.94 | 15.85 ± 1.38 | 27.89 ± 26.14 | >50 |

| 6s | 10.78 ± 0.68 | 20.40 ± 8.08 | 20.26 ± 4.71 | 2.92 ± 1.41 |

| 6t | 11.08 ± 0.69 | 40.88 ± 6.54 | 18.97 ± 0.58 | 1.98 ± 0.35 |

| 6u | >50 | 17.55 ± 4.11 | 27.66 ± 16.92 | 20.04 ± 3.04 |

| 5-Fu | 8.53 ± 2.27 | 8.37 ± 0.79 | 3.47 ± 0.21 | 2.25 ± 0.46 |

| Compounds | IC 50 ± SD (μM) | SI a | ||

|---|---|---|---|---|

| Hep-G2 | K562 | HEK-293 | ||

| 5k | 3.32 ± 0.43 | 12.17 ± 2.85 | 3.67 | |

| 6o | 5.15 ± 0.55 | 33.20 ± 3.83 | 6.45 | |

| 5-Fu | 9.78 ± 1.58 | 8.53 ± 2.27 | 1.16 ± 0.11 | 0.12 b; 0.14 c |

a The selectivity indexes (SI) were calculated by IC 50 values in HEK-293 divided by IC 50 value in cancer cell lines. b Selectivity index (SI) of compound 5-Fu for Hep-G2 cells. c Selectivity index (SI) of compound 5-Fu for K562 cells.

Cell Apoptosis Analysis

Numerous studies have revealed that the p53 protein plays an essential role in a series of life activities such as DNA damage repair, cell cycle arrest, metabolism, senescence and apoptosis. p53 protein accumulated in normal cells activates the expression of MDM2 protein in the downstream signaling pathway, and MDM2 binds to the transcriptional activation domain of p53, forming a p53-MDM2 complex, which inhibits the transcriptional activity of p53, and the whole process forms negative feedback regulates the pathway, thereby, achieving a stable balance of intracellular p53 levels. Loss of p53 activity by deletion, mutation, or MDM2 over-expression, is the most common event in the development and progression of cancer. To confirm the ability of 6o to inhibit the p53 and MDM2 interaction in K562, the expression levels of these two proteins were evaluated by Western blotting assay after 48 h of 6o treatment. In these conditions, we found that 6o could up-regulate the expression level of p53 protein and reduce the expression of MDM2 protein. In summary, 6o could change the expression of p53 and MDM2, disrupting the balance of intracellular p53 protein levels, and eventually inducing apoptosis of K562.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-6-methoxy-1-methyl-1H-indazol-3-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could result in various substituted indazole derivatives .

Scientific Research Applications

Antitumor Activity

One of the most significant applications of 7-fluoro-6-methoxy-1-methyl-1H-indazol-3-amine is its potential as an antitumor agent. Research has demonstrated its inhibitory effects on cancer cell lines, particularly the K562 cell line, which is a model for chronic myeloid leukemia (CML).

Biochemical Research Applications

Beyond its antitumor properties, this compound plays a role in biochemical research, particularly in studies involving cellular mechanisms and drug interactions.

Cell Analysis

The compound is utilized in various cell analysis methods, including:

- Cell Viability Assays : To assess cytotoxicity and therapeutic potential.

- Flow Cytometry : For analyzing cell cycle distribution and apoptosis .

Drug Development

As a scaffold for drug design, this compound serves as a basis for developing new anticancer agents with improved efficacy and reduced side effects. Its structural features allow for modifications that can enhance biological activity or selectivity .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

| Study | Findings | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Study on K562 Cells | Induces apoptosis; affects cell cycle | 5.15 (K562) | 6.45 (compared to HEK-293) |

| Safety Profile Evaluation | Low cytotoxicity against normal cells | 33.20 (HEK-293) | - |

Mechanism of Action

The mechanism of action of 7-fluoro-6-methoxy-1-methyl-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Fluorine vs. Chlorine/Bromine: The fluorine atom in the target compound enhances metabolic stability and electron-withdrawing effects compared to bulkier halogens (e.g., bromine in ). Methoxy Position: The 6-methoxy group in the target compound vs. N-Alkylation: Methyl at position 1 (target) vs. ethyl in 7-bromo-1-ethyl-1H-indazol-3-amine affects lipophilicity and steric bulk.

Synthetic Routes :

- The target compound’s synthesis likely parallels methods for 7-bromo-4-chloro-1-methyl-1H-indazol-3-amine , where methylhydrazine reacts with substituted benzonitriles under thermal conditions .

- Boronate-containing analogs (e.g., ) require palladium-catalyzed borylation, highlighting the versatility of indazole scaffolds in diversification.

Collision Cross-Section (CCS) Data :

- While CCS data for the target compound is unavailable, 7-fluoro-4-methoxy-1H-indazol-3-amine () exhibits a predicted CCS of 133.4 Ų for [M+H]⁺, suggesting similar hydrodynamic radii for fluoro-methoxy indazoles.

Biological Activity

7-Fluoro-6-methoxy-1-methyl-1H-indazol-3-amine is a synthetic compound with significant potential in medicinal chemistry, particularly in cancer therapy. This article explores its biological activity, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

The compound has the chemical formula and a molecular weight of 195.194 g/mol. Its structure includes a fluorine atom and a methoxy group, which contribute to its unique chemical reactivity and biological properties. The compound primarily undergoes electrophilic aromatic substitution reactions due to the electron-donating methoxy group, while the amine functionality allows for nucleophilic substitution reactions.

This compound interacts with various molecular targets, particularly kinases involved in cellular signaling pathways. Notably, it may inhibit checkpoint kinases such as Chk1 and Chk2, which are crucial in cell cycle regulation and DNA damage response. This interaction suggests potential antitumor activity through the modulation of these pathways.

Target Kinases

| Kinase | Role | Inhibition Potential |

|---|---|---|

| Chk1 | Cell cycle regulation | Inhibition suggested |

| Chk2 | DNA damage response | Inhibition suggested |

| SGK | Cell survival pathways | Inhibition suggested |

Cellular Effects

The compound has demonstrated significant effects on various cancer cell lines. It can induce apoptosis (programmed cell death) and inhibit cell proliferation by arresting the cell cycle at specific phases.

Apoptosis Induction

In studies involving human cancer cell lines, treatment with this compound resulted in increased apoptosis rates. For instance, K562 cells showed dose-dependent increases in apoptosis when treated with this compound .

Cell Cycle Arrest

Cell cycle analysis indicated that the compound effectively arrested cancer cells in the G2/M phase, leading to reduced proliferation rates. This effect was observed in various cancer types, including breast cancer (MDA-MB-231) and colorectal carcinoma .

Research Findings

Recent studies have highlighted the compound's potential as an anticancer agent:

- Antiproliferative Activity : The compound exhibited IC50 values ranging from 6.0 nM to 23 nM against different cancer cell lines, indicating potent inhibitory effects on cell growth .

- Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to key targets involved in tumorigenesis, enhancing its therapeutic potential .

- Toxicity Profiles : Comparative studies using normal cell lines (e.g., HEK293) showed that while the compound is effective against cancer cells, it maintains a favorable toxicity profile, suggesting selective action against malignant cells .

Case Studies

A notable case study involved the evaluation of this compound's effects on K562 cells:

- Methodology : K562 cells were treated with varying concentrations of this compound.

- Results : The study reported total apoptosis rates increasing from 9.64% to 37.72% with escalating concentrations (10 μM to 14 μM), alongside significant alterations in apoptosis-related protein expressions (Bcl-2 and Bax) confirming its pro-apoptotic effects .

Q & A

Q. How should researchers statistically analyze dose-response data to account for non-linear effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.